![molecular formula C6H6BrN3O B056094 5-Bromopyridine-3-carbohydrazide CAS No. 112193-41-6](/img/structure/B56094.png)
5-Bromopyridine-3-carbohydrazide
Overview
Description
5-Bromopyridine-3-carbohydrazide is a chemical compound with the CAS Number: 112193-41-6 . It has a molecular weight of 216.04 and its IUPAC name is 5-bromonicotinohydrazide . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Bromopyridine-3-carbohydrazide is represented by the InChI code: 1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) . The molecular formula is C6H6BrN3O .Physical And Chemical Properties Analysis
5-Bromopyridine-3-carbohydrazide is a solid at room temperature . It has a boiling point of 199-202°C . The molecular weight is 216.04 .Scientific Research Applications
Synthesis of Bioactive Schiff Bases
5-Bromopyridine-3-carbohydrazide: is a precursor in the synthesis of Schiff bases, which are known for their wide range of bioactivities. These compounds can exhibit antibacterial, antiviral, antitubercular, antifungal, and anticancer properties, making them valuable in pharmaceutical research .
Development of Chemosensors
The compound’s derivatives are used to develop chemosensors that can detect specific ions or molecules. This application is crucial in environmental monitoring and diagnostics .
Material Science Research
In material science, 5-Bromopyridine-3-carbohydrazide derivatives contribute to the development of new materials with potential applications in electronics and nanotechnology .
Chemical Synthesis
This chemical serves as an intermediate in various chemical synthesis processes, particularly in the production of heterocyclic compounds that are significant in medicinal chemistry .
Proteomics Research
5-Bromopyridine-3-carbohydrazide: is utilized in proteomics for the identification and analysis of proteins, which is fundamental in understanding biological processes and disease mechanisms .
Pharmacophore Development
The compound’s structure is used to create pharmacophores, which are theoretical models that represent molecular features responsible for a drug’s biological activity. This aids in the design of new therapeutic agents .
Analytical Chemistry
In analytical chemistry, it’s used for the preparation of analytical reagents that are essential for qualitative and quantitative chemical analysis .
Agrochemical Research
Derivatives of 5-Bromopyridine-3-carbohydrazide are investigated for their potential use in agrochemicals, such as pesticides and herbicides, contributing to the agricultural industry .
Safety and Hazards
properties
IUPAC Name |
5-bromopyridine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERXTAUONOFMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351297 | |
Record name | 5-bromopyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658897 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Bromopyridine-3-carbohydrazide | |
CAS RN |
112193-41-6 | |
Record name | 5-bromopyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromonicotinohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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